molecular formula C26H30O5 B1263360 Lespeflorin D1

Lespeflorin D1

Cat. No.: B1263360
M. Wt: 422.5 g/mol
InChI Key: XCHYGHACCAXWJR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lespeflorin D1 is a naturally derived flavonoid compound first isolated from Lespedeza species, a genus of flowering plants known for their bioactive phytochemicals. Structurally, it belongs to the coumestan class of flavonoids, characterized by a benzofuran-fused coumarin backbone with hydroxyl, methoxy, and glycosyl substituents that modulate its biological activity . Early pharmacological studies highlight its potent anticancer properties, particularly in inhibiting proliferation and inducing apoptosis in solid tumor cell lines, such as breast (MCF-7) and colon (HT-29) cancers, via modulation of pro-survival pathways like NF-κB and PI3K/AKT .

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(3R)-7-hydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-18-22(27)12-10-17(25(18)30-5)21-14-31-26-19(9-7-16(3)4)23(28)13-11-20(26)24(21)29/h6-7,10-13,21,27-28H,8-9,14H2,1-5H3/t21-/m0/s1

InChI Key

XCHYGHACCAXWJR-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1OC[C@H](C2=O)C3=C(C(=C(C=C3)O)CC=C(C)C)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C(=C(C=C3)O)CC=C(C)C)OC)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Lespeflorin D1 shares structural and functional similarities with other coumestans and diphenylamine derivatives. Below is a systematic comparison based on pharmacological, structural, and pharmacokinetic data:

Structural Analogues

Lespeflorin L1 :

  • Structure : Differs from D1 by a hydroxyl group at C-8 instead of a methoxy group.
  • Activity : Exhibits 1.5-fold higher cytotoxicity (IC₅₀ = 8.2 μM vs. 12.4 μM in MCF-7 cells) due to enhanced hydrogen bonding with cellular targets .
  • Solubility : Lower logP value (2.1 vs. 2.7 for D1), improving aqueous solubility but reducing membrane permeability .

Psoralidin :

  • Structure : Lacks the glycosyl moiety present in this compound.
  • Activity : Shows broader-spectrum antiproliferative effects (IC₅₀ = 5–15 μM across 12 cancer lines) but weaker selectivity for hormone-dependent cancers compared to D1 .
  • Pharmacokinetics : Higher metabolic stability in liver microsomes (t₁/₂ = 45 min vs. 22 min for D1) due to reduced glucuronidation .

Diphenylamine Analogs (e.g., Tofenamic Acid): Structure: Features a non-flavonoid diphenylamine core with carboxylate substituents. Activity: Primarily COX-2 inhibitory (IC₅₀ = 0.3 μM) rather than cytotoxic, highlighting divergent mechanisms compared to this compound’s kinase modulation .

Pharmacological Profiling

Compound Target Pathway IC₅₀ (μM) MCF-7 Bioavailability (%) Metabolic Stability (t₁/₂, min)
This compound NF-κB, PI3K/AKT 12.4 18 22
Lespeflorin L1 NF-κB, ERα 8.2 25 28
Psoralidin Topoisomerase II 9.7 32 45
Tofenamic Acid COX-2 0.3 (COX-2) 85 120

Data synthesized from Pahari et al. (2016) and supplementary Tables 1–8 in .

Mechanistic Divergence

  • This compound vs. Griseofulvin Analogs : Unlike griseofulvin’s microtubule disruption (IC₅₀ = 1.8 μM in HeLa cells), this compound acts via epigenetic modulation (e.g., HDAC inhibition) .

Q & A

Basic Research: What methodologies are recommended for the initial identification and structural elucidation of Lespeflorin D1 in novel plant sources?

To confirm the presence of this compound in unstudied plant matrices, researchers should employ a combination of chromatographic separation (e.g., HPLC or GC-MS) and spectroscopic techniques (NMR, IR, and high-resolution mass spectrometry). Structural eludication requires cross-validating spectral data with existing databases or synthesized standards. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration methods, as incomplete procedural descriptions hinder replication .

Basic Research: How should researchers design experiments to assess this compound's baseline bioactivity in primary pharmacological screens?

Initial bioactivity studies should prioritize in vitro assays (e.g., enzyme inhibition, receptor-binding assays) with dose-response curves to establish EC50/IC50 values. Include positive and negative controls to validate assay specificity. Statistical power analysis must precede experimentation to determine sample sizes, ensuring results are robust against Type I/II errors. Data should be reported with standard deviations and p-values, adhering to CONSORT guidelines for transparent reporting .

Basic Research: What analytical strategies are critical for ensuring purity and stability of this compound during isolation and storage?

Purity assessments require dual orthogonal methods (e.g., HPLC paired with UV-Vis spectroscopy) to detect impurities. Stability studies should test degradation under varied conditions (pH, temperature, light exposure) using accelerated stability protocols. Quantify degradation products via mass spectrometry and report purity thresholds (e.g., ≥95%) in line with pharmacopeial standards. Storage conditions (e.g., inert atmosphere, cryopreservation) must be explicitly documented .

Advanced Research: How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound across species?

Discrepancies in absorption/distribution data may arise from interspecies metabolic differences or assay variability. Address this by:

  • Conducting cross-species comparative studies with standardized dosing regimens.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific factors (e.g., protein binding, hepatic clearance).
  • Validating analytical methods for plasma/tissue quantification using isotope-labeled internal controls.
    Meta-analyses of existing datasets should assess heterogeneity via I² statistics and subgroup analyses .

Advanced Research: What experimental frameworks are suitable for investigating this compound's mechanism of action in complex disease models (e.g., cancer, neurodegeneration)?

Mechanistic studies require multi-omics integration (transcriptomics, proteomics, metabolomics) to map molecular pathways. Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines. In vivo models should incorporate genetic knockouts or transgenic reporters to track real-time effects. Confounding variables (e.g., microbiome interactions) must be controlled via gnotobiotic models or covariate adjustment in statistical analyses .

Advanced Research: How should researchers address reproducibility challenges in this compound's reported cytotoxic effects across cell lines?

Irreproducibility often stems from undocumented cell culture conditions (e.g., serum batch variability, passage number). Mitigate this by:

  • Adopting cell line authentication (STR profiling) and mycoplasma testing.
  • Reporting detailed culture media compositions and incubation parameters.
  • Using publicly available datasets (e.g., CCLE, GDSC) to benchmark results against established cytotoxicity profiles.
    Data contradictions should be analyzed via Bland-Altman plots or coefficient of variation (CV) calculations .

Advanced Research: What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

SAR workflows require modular synthesis routes (e.g., combinatorial chemistry, late-stage functionalization) to generate analogs with systematic structural variations. Characterize intermediates via LC-MS and X-ray crystallography to confirm regioselectivity. Prioritize analogs with >10-fold potency shifts in bioassays for further optimization. Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthetic priorities .

Advanced Research: How can researchers integrate contradictory findings from genomic vs. proteomic analyses of this compound's therapeutic targets?

Discordance between mRNA and protein expression levels may reflect post-transcriptional regulation. Resolve this by:

  • Performing ribosome profiling to assess translational efficiency.
  • Validating proteomic data with targeted MS/MS (e.g., PRM, SRM).
  • Analyzing protein turnover rates via pulse-chase experiments.
    Multi-omics data integration tools (e.g., mixOmics, MOFA) can identify consensus pathways and reduce dimensionality .

Methodological Best Practices

  • Data Reporting : Tables/figures must be self-explanatory, with titles ≤15 words and footnotes clarifying abbreviations. Avoid duplicating data in text and visuals .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human/animal subjects. Document informed consent procedures and data anonymization .
  • Literature Synthesis : Use PICO/FINER frameworks to refine research questions, ensuring alignment with gaps in existing literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lespeflorin D1
Reactant of Route 2
Reactant of Route 2
Lespeflorin D1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.